Diethyl (5-Bromopentyl)malonate

Übersicht

Beschreibung

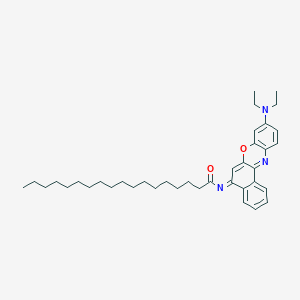

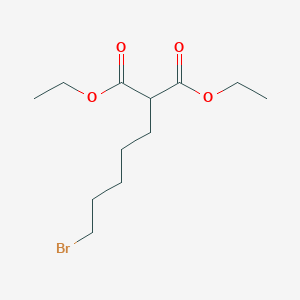

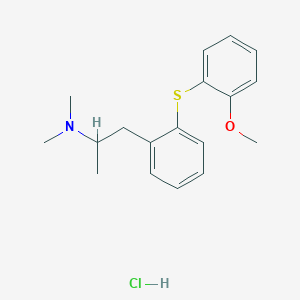

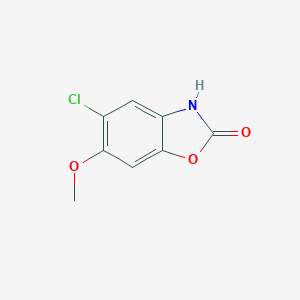

Diethyl (5-Bromopentyl)malonate is a chemical compound with the molecular formula C12H21BrO4 . It is a clear liquid with a molecular weight of 309.20 g/mol . The compound is also known by the name (5-Bromopentyl)malonic Acid Diethyl Ester .

Synthesis Analysis

The synthesis of Diethyl (5-Bromopentyl)malonate and similar compounds involves the selective monohydrolysis of symmetric diesters . This process is efficient and environmentally benign, requiring only water, a small proportion of a volatile co-solvent, and inexpensive reagents . It produces no hazardous by-products, making it suitable for large-scale production .Molecular Structure Analysis

The IUPAC name for Diethyl (5-Bromopentyl)malonate is diethyl 2-(5-bromopentyl)propanedioate . The InChI string representation is InChI=1S/C12H21BrO4/c1-3-16-11(14)10(12(15)17-4-2)8-6-5-7-9-13/h10H,3-9H2,1-2H3 . The compound has a Canonical SMILES representation of CCOC(=O)C(CCCCCBr)C(=O)OCC .Physical And Chemical Properties Analysis

Diethyl (5-Bromopentyl)malonate is a liquid at 20°C . It has a specific gravity of 1.23 and a boiling point of 161°C . .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Allenic Amino-Acids Synthesis : The preparation of allenic amino-acids from allenic bromides and diethyl formylaminomalonate, where 5-Bromopent-3-en-1-yne, a compound related to Diethyl (5-Bromopentyl)malonate, was used to yield 2-aminohept-4-en-6-ynoic acid (Black & Landor, 1968).

Liquid Crystal Compounds Synthesis : The synthesis of 5-ethyl-2-(4-cyanophenyl)-1,3-Dioxane through reduction and cycloaddition reaction, starting from 2-ethyl diethyl malonate (Han De-yu, 2005).

Radioiodinated Vinylalkylbarbituric Acid Analogue : In cerebral perfusion agents, diethyl 2-ethyl-2-(1-pentyn-5-yl)malonate was used in the synthesis of a new iodinated barbiturate, demonstrating potential in brain uptake studies (Srivastava et al., 1983).

Kinetics and Reaction Studies

Kinetics of Bromination : The kinetics of bromination of diethyl malonate in aqueous solution were investigated, providing insights into the reaction mechanisms and catalytic processes (Bell, Everett & Longuet-Higgins, 1946).

Esterification of Amino Acids : Diethyl (ethoxymethylene) malonate was used to protect the amino group of amino acids, leading to the synthesis of various esterified derivatives (Alaiz et al., 1989).

Novel Compound Synthesis

Phthalocyanines Synthesis : Novel crown ether-substituted phthalocyanines were synthesized using diethyl malonate, showcasing its role in the creation of new macrocycles (Koçak et al., 2000).

Difluoroacrylates Synthesis : Diethyl malonates substituted in the α-position were used for the synthesis of β,β-difluoro-α-alkylacrylates, highlighting the versatility of diethyl malonates in complex organic syntheses (Bumgardner, 1992).

Safety And Hazards

Diethyl (5-Bromopentyl)malonate is a combustible liquid . It should be kept away from heat, sparks, open flames, and hot surfaces . Protective equipment, including gloves and eye protection, should be worn when handling the compound . In case of fire, CO2, dry chemical, or foam should be used for extinction . The compound should be stored in a cool, well-ventilated place .

Eigenschaften

IUPAC Name |

diethyl 2-(5-bromopentyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21BrO4/c1-3-16-11(14)10(12(15)17-4-2)8-6-5-7-9-13/h10H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZCAZGWJCVMTTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCCCCBr)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402863 | |

| Record name | Diethyl (5-bromopentyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl (5-Bromopentyl)malonate | |

CAS RN |

1906-95-2 | |

| Record name | Diethyl (5-bromopentyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-(methoxyamino)purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B162470.png)